4-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)piperidine
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Overview
Description
4-Phenyl-1-(4-phenyl-1,3-thiazol-2-yl)piperidine is a compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a piperidine ring substituted with a phenyl group and a thiazole ring, which is further substituted with another phenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)piperidine can be achieved through several synthetic routes. One common method involves the Hantzsch thiazole synthesis, where a thioamide reacts with a haloketone in the presence of a base to form the thiazole ring . The piperidine ring can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable electrophile . The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability . Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)piperidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol and DMSO . Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)piperidine involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to the induction of oxidative damage in fungal cells, leading to increased reactive oxygen species (ROS) and subsequent DNA damage . This results in cellular death and inhibition of fungal growth.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as 4-phenyl-1,3-thiazole-2-amines and N-(6-chlorobenzo[d]thiazol-2-yl)carbamothioylbenzamide .
Uniqueness
What sets 4-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)piperidine apart is its unique combination of a piperidine ring with a thiazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-phenyl-2-(4-phenylpiperidin-1-yl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2S/c1-3-7-16(8-4-1)17-11-13-22(14-12-17)20-21-19(15-23-20)18-9-5-2-6-10-18/h1-10,15,17H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLRBUQXKUEOCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C3=NC(=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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